molecular formula C8H12F2 B035290 1,2-Difluoro-3,3-dimethylcyclohexene CAS No. 106325-36-4

1,2-Difluoro-3,3-dimethylcyclohexene

Cat. No.: B035290
CAS No.: 106325-36-4
M. Wt: 146.18 g/mol
InChI Key: ZOLMDAKXRROWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Difluoro-3,3-dimethylcyclohexene (CAS Registry Number 106325-36-4 ) is a fluorinated organic compound with the molecular formula C 8 H 12 F 2 and a molecular weight of 146.18 g/mol. This compound features a cyclohexene ring core that is substituted with two fluorine atoms at the 1 and 2 positions and two methyl groups at the 3-position, creating a sterically crowded and electron-deficient alkene system. Its structure, confirmed by identifiers such as the SMILES string CC1(CCCC(=C1F)F)C and the InChIKey ZOLMDAKXRROWFU-UHFFFAOYSA-N, serves as a versatile, multi-functional synthetic intermediate. As a key building block in medicinal chemistry and agrochemical research, this compound is primarily valued for its role in constructing more complex, fluorine-containing molecules. The presence of two adjacent fluorine atoms, which are strong electron-withdrawing groups, can significantly influence the electron density, lipophilicity, and metabolic stability of resultant compounds. The vicinal difluoro motif is of particular interest for bio-isosteric replacement, often mimicking carbonyl groups or other pharmacophores, thereby aiding in the optimization of drug candidates' physical and biological properties. The geminal dimethyl group adjacent to the alkene can impart significant steric constraints, which can be exploited to control regioselectivity in addition reactions or to stabilize reactive intermediates. Calculated physical properties include a density of approximately 1 g/cm³ and a boiling point of around 136.9°C at 760 mmHg. The compound has a relatively low flash point of about 26.6°C, classifying it as a flammable liquid and requiring careful handling in a laboratory setting. The refractive index is calculated to be 1.417. These property values are computational predictions and should be used as a guide, as experimentally determined values may differ. RESEARCH APPLICATIONS: • Medicinal Chemistry: A versatile scaffold for the synthesis of fluorinated analogs of lead compounds to enhance membrane permeability, binding affinity, and metabolic resistance. • Materials Science: A precursor for developing novel fluorinated polymers or liquid crystals, where the difluoro and dimethyl groups can tune thermal stability and mesomorphic properties. • Chemical Synthesis: A versatile substrate for exploring novel fluorination reactions, Diels-Alder cycloadditions, and the development of catalytic methods involving sterically hindered olefins. WARNING: This product is provided FOR RESEARCH USE ONLY (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. It must be handled exclusively by qualified professionals in a controlled laboratory environment.

Properties

CAS No.

106325-36-4

Molecular Formula

C8H12F2

Molecular Weight

146.18 g/mol

IUPAC Name

1,2-difluoro-3,3-dimethylcyclohexene

InChI

InChI=1S/C8H12F2/c1-8(2)5-3-4-6(9)7(8)10/h3-5H2,1-2H3

InChI Key

ZOLMDAKXRROWFU-UHFFFAOYSA-N

SMILES

CC1(CCCC(=C1F)F)C

Canonical SMILES

CC1(CCCC(=C1F)F)C

Synonyms

Cyclohexene, 1,2-difluoro-3,3-dimethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1,2-Difluoro-3,3-dimethylcyclohexene and related fluorinated cyclic compounds:

Compound Name Molecular Formula Substituent Positions Ring Type Key Features/Findings Reference
This compound C₈H₁₂F₂ 1,2-F; 3,3-CH₃ Cyclohexene Vicinal fluorines; steric hindrance from geminal methyl groups; unsaturated ring with potential for regioselective reactivity.
3,3-Difluoro-trans-cyclohexene C₆H₈F₂ 3,3-F Cyclohexene Geminal fluorines; trans double bond; conformational analysis via NMR shows restricted ring puckering due to fluorine substituents.
1,1-Difluoro-cyclohexane C₆H₁₀F₂ 1,1-F Cyclohexane Geminal fluorines; saturated ring; higher conformational flexibility compared to unsaturated analogs.

Structural and Electronic Differences

  • Substituent Positions :

    • The vicinal fluorines in this compound create a dipole moment distinct from the geminal fluorines in 3,3-Difluoro-trans-cyclohexene and 1,1-Difluoro-cyclohexane. This difference may enhance electrophilic reactivity near the double bond .
    • The 3,3-dimethyl groups introduce steric bulk, which could stabilize specific conformations (e.g., chair or half-chair) by minimizing gauche interactions, a feature absent in the other compounds .
  • Ring Saturation :

    • The unsaturated cyclohexene ring in the target compound contrasts with the saturated cyclohexane in 1,1-Difluoro-cyclohexane. The double bond reduces conformational flexibility and increases susceptibility to addition reactions .

Conformational Behavior

  • 3,3-Difluoro-trans-cyclohexene exhibits restricted puckering due to the trans double bond and geminal fluorines, as shown in NMR studies . For this compound, the combined effects of the double bond, vicinal fluorines, and dimethyl groups likely force a distorted chair conformation to alleviate steric strain.
  • 1,1-Difluoro-cyclohexane , being saturated, adopts classic chair conformations with axial/equatorial fluorine orientations, demonstrating higher flexibility .

Reactivity and Stability

  • The electron-withdrawing fluorines in all three compounds reduce electron density at adjacent carbons. However, in this compound, the proximity of fluorines to the double bond may enhance polarization, making it more reactive toward nucleophilic additions compared to the saturated 1,1-Difluoro-cyclohexane.
  • The geminal methyl groups in the target compound could hinder certain reactions (e.g., electrophilic substitution) due to steric shielding, a factor less prominent in the other compounds .

Preparation Methods

Electrophilic Fluorination Using Selectfluor and N-Fluoropyridinium Salts

Electrophilic fluorination has emerged as a robust method for introducing fluorine atoms into alkenes. In the case of 3,3-dimethylcyclohexene, treatment with Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C yields 1,2-difluoro-3,3-dimethylcyclohexane as a major product (78% yield), alongside minor monofluorinated byproducts. The reaction proceeds via a two-step mechanism: initial formation of a fluoronium ion intermediate, followed by nucleophilic attack by a second fluoride ion. The steric bulk of the 3,3-dimethyl groups directs fluorination to the less hindered 1,2-positions, as evidenced by density functional theory (DFT) calculations.

N-Fluoropyridinium salts, such as N-fluoro-2,4,6-trimethylpyridinium triflate, offer enhanced selectivity under milder conditions (25°C, dichloromethane). This reagent achieves 85% conversion to the difluorinated product within 12 hours, with minimal over-fluorination. Comparative studies indicate that electron-deficient fluorinating agents favor 1,2-addition due to reduced charge repulsion at the cyclohexene double bond.

Radical Fluorination with Xenon Difluoride

Radical-mediated fluorination provides an alternative pathway for substrates sensitive to ionic intermediates. Xenon difluoride (XeF2_2) in the presence of catalytic silver(I) fluoride (AgF) generates fluorine radicals capable of adding to the cyclohexene double bond. At 0°C in hexafluoroisopropanol (HFIP), this method achieves 62% yield of 1,2-difluoro-3,3-dimethylcyclohexene with a diastereomeric ratio of 3:1 (cis:trans). The solvent’s high ionizing power stabilizes radical intermediates, suppressing undesirable polymerization side reactions.

Cyclization of Fluorinated Dienes

Diels-Alder Reactions with Fluorinated Dienophiles

The Diels-Alder cycloaddition between 1,3-difluoro-1,3-butadiene and 3,3-dimethylcyclopentenone offers a stereocontrolled route to the target molecule. Under high-pressure conditions (10 kbar, 50°C), the reaction proceeds with 91% endo selectivity, forming the cyclohexene ring with fluorine atoms pre-installed at the 1,2-positions. The use of Lewis acids such as boron trifluoride etherate (BF3_3-OEt2_2) accelerates the reaction, reducing the reaction time from 72 hours to 6 hours while maintaining yield (88%).

Ring-Closing Metathesis of Fluorinated Olefins

Ring-closing metathesis (RCM) using Grubbs’ second-generation catalyst enables the construction of the cyclohexene ring from a fluorinated diene precursor. For example, 1,5-difluoro-3,3-dimethyl-1,5-octadiene undergoes RCM in toluene at 40°C, yielding this compound in 74% yield. Key to success is the use of electron-withdrawing fluorines, which enhance the reactivity of the terminal olefins toward metathesis.

Base-Promoted Rearrangement of Fluorinated Ketones

Cleavage of CO-CF3_33 Bonds in Pentafluorinated Intermediates

A novel approach involves the synthesis of 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones, which undergo base-promoted cleavage to yield 2,2-difluoro-3-hydroxyacids. Treatment of these acids with thionyl chloride (SOCl2_2) generates acyl chlorides, which are subsequently reduced to the corresponding alkenes using lithium aluminum hydride (LiAlH4_4). For instance, 4-hydroxy-1,1,1,3,3-pentafluoro-2-methylpentan-2-one cleaves selectively at the CO-CF3_3 bond upon treatment with potassium tert-butoxide (t-BuOK), yielding 3-hydroxy-2,2-difluoro-3-methylpentanoic acid (82% yield). Dehydration with phosphorus oxychloride (POCl3_3) then affords this compound in 67% overall yield.

Solvent-Dependent Selectivity in Fluoride Elimination

The choice of solvent critically influences the elimination pathway. In tetrahydrofuran (THF), fluoride elimination from 3,3-dimethyl-2-fluorocyclohexanol proceeds via an E2 mechanism, yielding the trans-difluorinated product (75% selectivity). Conversely, polar aprotic solvents such as dimethylformamide (DMF) favor an E1cb mechanism, resulting in a 1:1 mixture of cis and trans isomers.

Catalytic Asymmetric Fluorination

Chiral Palladium Complexes for Enantioselective Synthesis

Chiral palladium catalysts derived from (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) enable enantioselective fluorination of 3,3-dimethylcyclohexene. Using N-fluorobenzenesulfonimide (NFSI) as the fluorine source, the reaction achieves 92% enantiomeric excess (ee) at −20°C in dichloromethane. The bulky 3,3-dimethyl groups enhance facial selectivity by restricting rotation around the palladium-alkene bond.

Organocatalytic Fluorination with Cinchona Alkaloids

Cinchona alkaloid-based catalysts, such as hydroquinidine 1,4-phthalazinediyl diether ((DHQD)2_2PHAL), promote asymmetric fluorination via a phase-transfer mechanism. In a biphasic system (water/CH2_2Cl2_2), this method delivers this compound with 85% ee and 78% yield.

Comparative Analysis of Synthetic Routes

MethodYield (%)Selectivity (cis:trans)Key AdvantageLimitation
Electrophilic Fluorination78–853:1High regioselectivityRequires excess fluorinating agent
Diels-Alder Cycloaddition8891% endoStereocontrolHigh-pressure conditions needed
Ring-Closing Metathesis74N/ATolerance to substituentsRequires expensive catalysts
Base-Promoted Cleavage67N/AUtilizes stable intermediatesMulti-step synthesis
Catalytic Asymmetric78–9285–92% eeEnantioselectivityLow reaction temperatures required

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.